N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
“N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide” is a chemical compound with the CAS Number: 1380717-12-3 . It has a molecular weight of 204.23 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12N4O/c1-6-4-7(2)14-9(13-6)8(5-12-14)10(15)11-3/h4-5,13H,1H2,2-3H3, (H,11,15) .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 204.23 .Scientific Research Applications
Synthesis and Chemical Properties
- Regioselective Synthesis : A study on the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, including methods for selective N-alkylation and subsequent derivatization, offers insight into the chemical properties and potential applications of such compounds (Drev et al., 2014).
- Synthesis of Analogues : Another research describes the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, analogous to the systemic fungicide carboxin, highlighting their potential in agricultural applications (Huppatz, 1985).
Biological and Pharmaceutical Applications
- Inhibition of c-Src Kinase : A study highlights the synthesis of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives that inhibit c-Src kinase, with implications for treating acute ischemic stroke (Mukaiyama et al., 2007).
- Fluorescent Probes : Pyrazolo[1,5-a]pyrimidine derivatives are used as intermediates for creating functional fluorophores, which can serve as fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).
- Antimicrobial Activity : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for antimicrobial activity, including RNA polymerase inhibition, highlights their potential as antimicrobial agents (Abdallah & Elgemeie, 2022).
Material Science
- Heterocyclic Compounds : The creation of heterocyclic compounds involving derivatives of 5-aminopyrazoles, including pyrazolo[1,5-a]pyrimidine-7-carboxamides, suggests applications in material science and chemistry (Rudenko et al., 2011).
Mechanism of Action
Target of Action
N,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a small molecule that has been found to inhibit Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, particularly the transition from G1 phase to S phase and the initiation of DNA replication .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, preventing cells from entering the S phase and initiating DNA replication
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest . This can have downstream effects on DNA replication, cell division, and ultimately, cell proliferation .
Result of Action
The inhibition of CDK2 by this compound can lead to significant alterations in cell cycle progression . This can result in cell cycle arrest, preventing cells from dividing and proliferating . In addition, the compound has been shown to induce apoptosis in certain cell lines , which can contribute to its potential anti-cancer effects.
Properties
IUPAC Name |
N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-6-4-7(2)14-9(13-6)8(5-12-14)10(15)11-3/h4-5H,1-3H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOCUXKTWZAYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C(=O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380717-12-3 |
Source
|
Record name | N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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